molecular formula C17H11Cl2NO3 B12892234 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid CAS No. 19021-13-7

7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B12892234
CAS No.: 19021-13-7
M. Wt: 348.2 g/mol
InChI Key: KLRYUXPAYZVISO-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-chloro-6-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, forming the quinoline ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential use in anticancer and antimalarial therapies.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
  • 7-Chloro-2-(4-chlorophenyl)-4-oxoquinazoline derivatives
  • 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline derivatives

Uniqueness

7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial and anticancer agent compared to other similar compounds .

Properties

CAS No.

19021-13-7

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO3/c1-23-16-7-11-12(17(21)22)6-14(20-15(11)8-13(16)19)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,21,22)

InChI Key

KLRYUXPAYZVISO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl

Origin of Product

United States

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